molecular formula C12H20ClN5 B15113100 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B15113100
M. Wt: 269.77 g/mol
InChI Key: OXIHJDSUPMYLHT-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound characterized by its unique structure comprising two pyrazole rings

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting with the preparation of 1,3-dimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole. These intermediates are then reacted with appropriate reagents to form the final product.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts to enhance the reaction rate and yield.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high yield.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethylformamide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway but may include various substituted pyrazole derivatives.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,3-dimethyl-1H-pyrazole, 1,5-dimethyl-1H-pyrazole, and their derivatives share structural similarities.

    Uniqueness: The presence of two pyrazole rings and the specific substitution pattern make this compound unique, offering distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9-12(8-16(3)15-9)6-13-5-11-7-14-17(4)10(11)2;/h7-8,13H,5-6H2,1-4H3;1H

InChI Key

OXIHJDSUPMYLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CN(N=C2C)C.Cl

Origin of Product

United States

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